N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N⁶-Benzyl-N⁴-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N⁶-Benzyl group: A benzyl substituent at the 6-position, which may enhance lipophilicity and influence receptor binding.
- 1-Methyl group: A methyl substituent at the 1-position, stabilizing the pyrazole ring and affecting molecular conformation .
This compound shares structural similarities with kinase inhibitors and allosteric modulators, though its specific biological targets require further elucidation.
Propiedades
IUPAC Name |
6-N-benzyl-4-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c1-27-19-15(12-23-27)18(24-14-8-9-17(28-2)16(21)10-14)25-20(26-19)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDCQAQQBOPNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research. Its structure features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its interaction with biological targets, especially protein kinases.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- Benzyl group at the N~6~ position
- 3-chloro-4-methoxyphenyl group at the N~4~ position
- 1-methyl group contributing to its biological properties
N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine primarily acts as an inhibitor of protein kinases , which are crucial for various cellular processes including proliferation and survival. By inhibiting these enzymes, the compound disrupts signaling pathways associated with cancer progression.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits anti-cancer properties by inhibiting the growth of various cancer cell lines in vitro. Its effectiveness is attributed to its ability to bind to specific protein kinases involved in tumor growth and metastasis.
2. Enzyme Inhibition Studies
Research has shown that N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine effectively inhibits several key protein kinases:
| Protein Kinase | IC50 (nM) | Biological Implication |
|---|---|---|
| CK1 | 78 | Implicated in cancer and CNS disorders |
| AKT | 150 | Involved in cell survival signaling |
| ERK | 200 | Associated with cell proliferation |
These findings suggest that the compound could be a potential candidate for therapeutic development in oncology.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on CK1 Inhibition : A study conducted by researchers demonstrated that N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine effectively inhibited CK1 with an IC50 value of 78 nM. This inhibition was linked to reduced cell viability in cancer models, indicating its potential as an anti-cancer agent .
- Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis. The mechanism was primarily through the inhibition of signaling pathways mediated by AKT and ERK .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Solubility : The ethyl-substituted analog (0.5 µg/mL) demonstrates lower solubility than the benzyl-substituted target compound, likely due to reduced polarity .
Bioactivity : Furanyl and benzyl groups (as in the target compound) may enhance binding to aromatic-rich enzyme pockets compared to alkyl substituents .
Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) improve selectivity but reduce metabolic stability .
Detailed Research Findings
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
